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Compound of Interest

Compound Name: Grisabutine

Cat. No.: B191780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of

Grisabutine, a bisbenzylisoquinoline alkaloid. Also known as Magnoline, this natural product

has been isolated from Abuta grisebachii and Magnolia fuscata. This document details the key

spectroscopic data and experimental methodologies that were instrumental in determining its

molecular structure, presented in a format tailored for researchers and professionals in the

fields of natural product chemistry and drug development.

Physicochemical and Spectroscopic Data
The structural determination of Grisabutine was accomplished through a combination of

physicochemical measurements and spectroscopic analyses. The key quantitative data are

summarized in the tables below for clarity and comparative reference.

Table 1: Physicochemical Properties of Grisabutine (Magnoline)

Property Value

Molecular Formula C₃₆H₄₀N₂O₆

Molecular Weight 596.71 g/mol

Melting Point 178-179 °C

Optical Rotation [α]D -9.6° (c, in pyridine)
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Table 2: ¹H NMR Spectroscopic Data for Grisabutine (Magnoline)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

Data not available in

accessible search

results

Table 3: ¹³C NMR Spectroscopic Data for Grisabutine (Magnoline)

Chemical Shift (δ, ppm) Assignment

Data not available in accessible search results

Table 4: Mass Spectrometry Data for Grisabutine (Magnoline)

m/z Fragmentation

Data not available in accessible search results

Table 5: Infrared (IR) Spectroscopy Data for Grisabutine (Magnoline)

Wavenumber (cm⁻¹) Description of Vibration

Data not available in accessible search results

Experimental Protocols
The following sections describe the general experimental procedures typically employed for the

isolation and structural characterization of bisbenzylisoquinoline alkaloids like Grisabutine.

Specific details from the original publications were not fully available in the search results.

Isolation of Grisabutine
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The isolation of Grisabutine from its natural sources, such as the leaves of Magnolia fuscata

or the whole plant of Abuta grisebachii, generally follows a standard protocol for alkaloid

extraction.

Extraction: The dried and powdered plant material is subjected to extraction with a suitable

organic solvent, typically methanol or ethanol, at room temperature or under reflux.

Acid-Base Partitioning: The crude extract is then acidified (e.g., with 2% sulfuric acid) and

partitioned with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and

acidic compounds. The aqueous acidic layer, containing the protonated alkaloids, is then

basified (e.g., with ammonium hydroxide to pH 9-10) and re-extracted with an organic

solvent like chloroform.

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to repeated

column chromatography on silica gel or alumina. A gradient elution system, often starting

with chloroform and gradually increasing the polarity with methanol, is employed to separate

the individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC).

Crystallization: Grisabutine-containing fractions are combined, and the solvent is

evaporated. The residue is then crystallized from a suitable solvent system (e.g., ethanol or

benzene) to yield the pure alkaloid.

Spectroscopic Analysis
The structural elucidation of the purified Grisabutine is achieved through a combination of

modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a high-field NMR spectrometer. The chemical shifts (δ), coupling constants (J), and

multiplicity of the signals provide detailed information about the carbon-hydrogen framework

of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight and elemental composition, confirming the molecular formula.

Fragmentation patterns observed in the MS/MS spectrum provide valuable insights into the

connectivity of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional

groups in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups, which are

characteristic of bisbenzylisoquinoline alkaloids.

Optical Rotation: The specific rotation is measured to determine the stereochemistry of the

molecule.

Visualizing the Structural Elucidation Workflow
The logical flow of experiments and analysis in the structural elucidation of a natural product

like Grisabutine can be visualized as a clear workflow.
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Caption: Workflow for the isolation and structural elucidation of Grisabutine.
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[https://www.benchchem.com/product/b191780#structural-elucidation-of-grisabutine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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